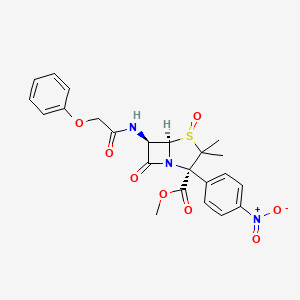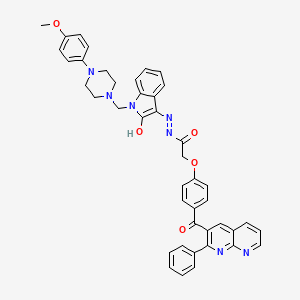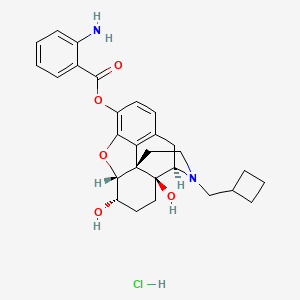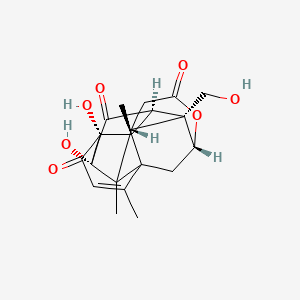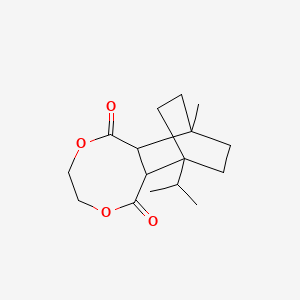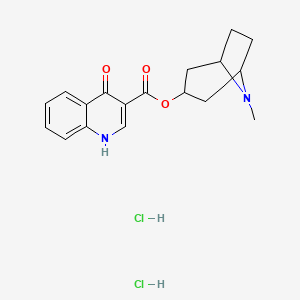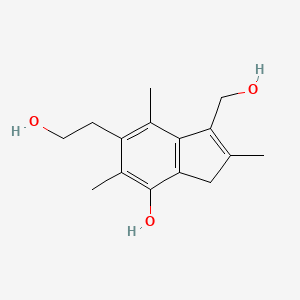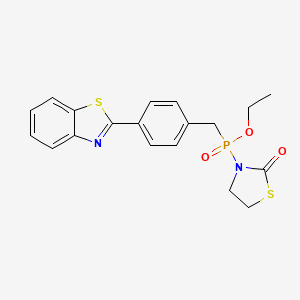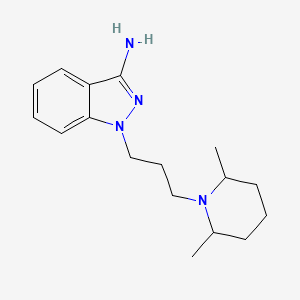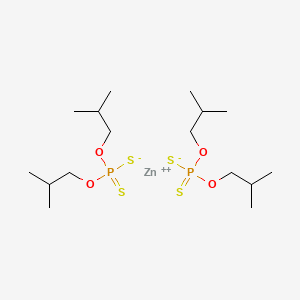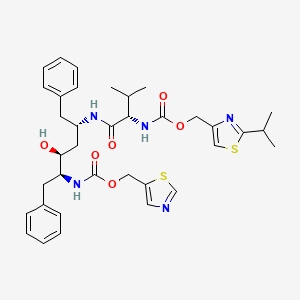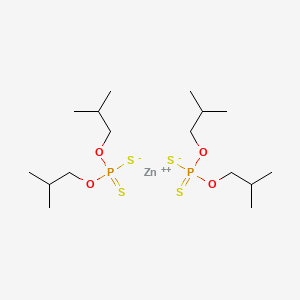
Zinc bis(O,O-diisobutyl) bis(dithiophosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc bis(O,O-diisobutyl) bis(dithiophosphate): is a coordination compound featuring zinc bound to the anion of a dialkyldithiophosphoric acid. This compound is known for its significant role in various industrial applications, particularly as an anti-wear additive in lubricants. Its chemical formula is C16H36O4P2S4Zn and it has a molecular weight of 548.052 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of zinc bis(O,O-diisobutyl) bis(dithiophosphate) typically involves the reaction of zinc oxide with O,O-diisobutyl dithiophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
ZnO+2(RO)2P(S)SH→Zn[(RO)2P(S)S]2+H2O
where ( R ) represents the isobutyl group.
Industrial Production Methods: Industrial production of zinc bis(O,O-diisobutyl) bis(dithiophosphate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Zinc bis(O,O-diisobutyl) bis(dithiophosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Substitution: It can participate in substitution reactions where the dithiophosphate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution Reagents: Various ligands such as phosphines and amines can be used for substitution reactions.
Major Products:
Oxidation Products: Zinc oxide and sulfur-containing by-products.
Substitution Products: Zinc complexes with new ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: Zinc bis(O,O-diisobutyl) bis(dithiophosphate) is widely used as an anti-wear additive in lubricants. It helps in reducing friction and wear in mechanical systems, thereby extending the lifespan of machinery.
Biology and Medicine: While its primary applications are industrial, research is ongoing to explore its potential biological and medicinal uses, particularly in the development of new materials and coatings with antimicrobial properties.
Industry: In addition to its use in lubricants, this compound is also employed in hydraulic fluids, greases, and other industrial oils. Its ability to form protective films on metal surfaces makes it valuable in preventing corrosion and wear .
Wirkmechanismus
The mechanism by which zinc bis(O,O-diisobutyl) bis(dithiophosphate) exerts its effects involves the formation of a protective tribofilm on metal surfaces. This film is formed through a series of chemical reactions that occur under conditions of high pressure and temperature. The tribofilm acts as a barrier, reducing direct metal-to-metal contact and thereby minimizing wear and friction. The molecular targets include metal surfaces, and the pathways involve the thermal and mechanical activation of the compound .
Vergleich Mit ähnlichen Verbindungen
- Zinc bis(O,O-diisooctyl) bis(dithiophosphate)
- Zinc bis(O,O-diethyl) bis(dithiophosphate)
- Zinc bis(O,O-diisopropyl) bis(dithiophosphate)
Comparison: Zinc bis(O,O-diisobutyl) bis(dithiophosphate) is unique due to its specific alkyl groups, which influence its solubility, reactivity, and effectiveness as an anti-wear additive. Compared to its analogs, it offers a balance of thermal stability and anti-wear properties, making it suitable for a wide range of industrial applications .
Eigenschaften
CAS-Nummer |
4563-55-7 |
|---|---|
Molekularformel |
C16H36O4P2S4Zn |
Molekulargewicht |
548.1 g/mol |
IUPAC-Name |
zinc;bis(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C8H19O2PS2.Zn/c2*1-7(2)5-9-11(12,13)10-6-8(3)4;/h2*7-8H,5-6H2,1-4H3,(H,12,13);/q;;+2/p-2 |
InChI-Schlüssel |
CFGBPGNQMWYJPH-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)COP(=S)(OCC(C)C)[S-].CC(C)COP(=S)(OCC(C)C)[S-].[Zn+2] |
Physikalische Beschreibung |
Water or Solvent Wet Solid; Liquid Amber viscous liquid; [EPA ChAMP: Initial Risk-Based Prioritization: Supporting Documents] Black semi-fluid; [Imperial Oil MSDS] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


